![molecular formula C55H30N4O12 B14949742 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]
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Overview
Description
The compound 4-{9-[4-({[2-(3-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}OXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2-(3-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic molecule featuring multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds through reactions such as nitration, acylation, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of 4-nitrophenyl chloroformate as a reagent for the activation of amines, alcohols, and thiols is also common in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The aromatic rings can participate in electrophilic substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its complex structure and functional groups.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The nitro groups and aromatic rings allow it to bind to specific receptors or enzymes, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used in similar synthetic applications.
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride: Used in biochemical research.
Uniqueness
This compound is unique due to its complex structure, which includes multiple aromatic rings and nitro groups
Properties
Molecular Formula |
C55H30N4O12 |
---|---|
Molecular Weight |
938.8 g/mol |
IUPAC Name |
[4-[9-[4-[2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl]fluoren-9-yl]phenyl] 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C55H30N4O12/c60-49-43-25-15-31(27-45(43)51(62)56(49)35-7-5-9-37(29-35)58(66)67)53(64)70-39-21-17-33(18-22-39)55(47-13-3-1-11-41(47)42-12-2-4-14-48(42)55)34-19-23-40(24-20-34)71-54(65)32-16-26-44-46(28-32)52(63)57(50(44)61)36-8-6-10-38(30-36)59(68)69/h1-30H |
InChI Key |
KOJKJGPMWSPKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=C(C=C8)OC(=O)C9=CC1=C(C=C9)C(=O)N(C1=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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